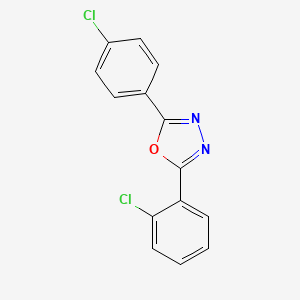

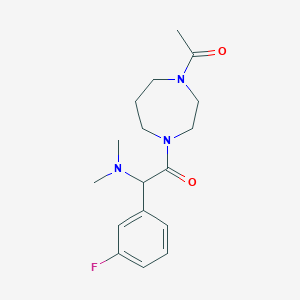

![molecular formula C18H17FN2O2 B5648126 4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5648126.png)

4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide derivatives involves multiple steps, including the use of fluoroaniline precursors. One approach to synthesizing related fluoro-benzamide compounds involves the reaction of fluoroaniline with benzoyl derivatives under specific conditions. The preparation of these compounds often requires careful selection of reagents, temperatures, and catalysts to ensure the desired product is obtained with high purity and yield. For example, water-mediated synthesis has been used for creating complex fluoro-benzamide derivatives, indicating the versatility and adaptability of synthetic methods for such compounds (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide and its derivatives can be analyzed through various spectroscopic and crystallographic techniques. Studies on related compounds show the importance of N-H⋅⋅⋅N and N-H⋅⋅⋅O=C hydrogen bonding in determining the solid-state conformation and polymorphism. Computational modeling alongside experimental data helps in understanding the conformations and interactions at the molecular level, which are crucial for the physicochemical properties and reactivity of these compounds (Mocilac et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide is influenced by its functional groups and molecular structure. Fluorination, for instance, plays a significant role in the chemical behavior of benzamides, affecting their electrophilic and nucleophilic properties. Research into the fluorocyclization of similar compounds has revealed interesting chemoselectivities and mechanistic insights, with the fluorine atom significantly impacting the reaction pathways and outcomes. Such studies are vital for developing new synthetic methods and understanding the underlying chemistry of fluorinated compounds (Yan et al., 2016).

Physical Properties Analysis

The physical properties of 4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide, such as melting point, solubility, and crystalline structure, are closely linked to its molecular architecture. For example, the presence of fluorine atoms can significantly influence the compound's physicochemical characteristics, including its melting behavior and solubility in various solvents. Studies on structurally related compounds highlight the importance of substituent patterns on these physical properties, providing valuable information for the design and synthesis of new materials with desired characteristics (Mocilac et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide, including its reactivity, stability, and interaction with other molecules, are crucial for its potential applications. The fluorine atom, known for its electronegativity and ability to form strong hydrogen bonds, impacts the compound's reactivity and interaction patterns. Explorations into the synthesis and reactivity of fluorinated heterocycles and benzamides shed light on the unique chemical properties of such compounds, paving the way for their use in diverse chemical transformations and as intermediates in the synthesis of pharmacologically active molecules (Wu et al., 2017).

Eigenschaften

IUPAC Name |

4-fluoro-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c19-15-7-5-14(6-8-15)18(23)20-12-13-3-9-16(10-4-13)21-11-1-2-17(21)22/h3-10H,1-2,11-12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGHIILZHCGLBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-N'-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5648045.png)

![2-[2-(isopropylthio)ethyl]isoquinolin-1(2H)-one](/img/structure/B5648053.png)

![9-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5648060.png)

![4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5648066.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5648070.png)

![N-ethyl-8-methyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5648091.png)

![1-cyclopentyl-N-[(4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5648092.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5648105.png)